molecular formula C8H8F3NO2 B13588560 O-(2-(trifluoromethoxy)benzyl)hydroxylamine

O-(2-(trifluoromethoxy)benzyl)hydroxylamine

Cat. No.: B13588560
M. Wt: 207.15 g/mol
InChI Key: KXFDYDJRBSVZSE-UHFFFAOYSA-N
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Description

O-(2-(Trifluoromethoxy)benzyl)hydroxylamine is a hydroxylamine derivative featuring a benzyl group substituted at the ortho position with a trifluoromethoxy (-OCF₃) moiety. This compound is structurally characterized by its electron-withdrawing trifluoromethoxy group, which significantly influences its electronic and steric properties.

Properties

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

O-[[2-(trifluoromethoxy)phenyl]methyl]hydroxylamine

InChI

InChI=1S/C8H8F3NO2/c9-8(10,11)14-7-4-2-1-3-6(7)5-13-12/h1-4H,5,12H2

InChI Key

KXFDYDJRBSVZSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CON)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of O-(2-(trifluoromethoxy)benzyl)phthalimide Intermediate

  • Reagents and Conditions:

    • N-hydroxyphthalimide (NHP)
    • 2-(trifluoromethoxy)benzyl bromide or chloride as the alkylating agent
    • Potassium carbonate (K2CO3) as base
    • Polar aprotic solvent such as dimethylformamide (DMF)
    • Heating at 80 °C for 6 hours
  • Procedure:

    • NHP and K2CO3 are dissolved in DMF.
    • 2-(trifluoromethoxy)benzyl halide is added.
    • The mixture is stirred at 80 °C for 6 hours to promote nucleophilic substitution.
    • After cooling, the reaction mixture is poured into ice-water to precipitate the intermediate.
    • The solid is filtered and dried to obtain the crude O-(2-(trifluoromethoxy)benzyl)phthalimide intermediate with yields typically between 73% and 95%.

Hydrazinolysis to Release this compound

  • Reagents and Conditions:

    • Hydrazine monohydrate (excess)
    • Solvent mixture: dichloromethane (DCM) and methanol or ethanol
    • Room temperature stirring for 1 to 2 hours
  • Procedure:

    • The crude phthalimide intermediate is dissolved in DCM/methanol.
    • Hydrazine monohydrate is added dropwise at 0 °C or room temperature.
    • The mixture is stirred for 1–2 hours to cleave the phthalimide protecting group, liberating the hydroxylamine.
    • The reaction mixture is filtered to remove phthalhydrazide byproduct.
    • The filtrate is dried over sodium sulfate and concentrated under reduced pressure.

Formation and Isolation of Hydrochloride Salt

  • Reagents and Conditions:

    • Ethereal hydrogen chloride (HCl) or concentrated HCl in ethanol
    • Cooling to 0 °C or room temperature
  • Procedure:

    • The free hydroxylamine is dissolved in ether or ethanol.
    • HCl solution is added slowly to precipitate the hydrochloride salt.
    • The precipitate is filtered, washed with diethyl ether, and dried under vacuum.
    • The hydrochloride salt typically exhibits high purity (above 90%) and is suitable for further use.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 N-hydroxyphthalimide + 2-(trifluoromethoxy)benzyl bromide + K2CO3 DMF, 80 °C, 6 h O-(2-(trifluoromethoxy)benzyl)phthalimide 73–95
2 O-(2-(trifluoromethoxy)benzyl)phthalimide + hydrazine monohydrate DCM/MeOH, rt, 1–2 h This compound (free base) -
3 This compound + HCl (ether) 0 °C to rt This compound hydrochloride 55–90

Alternative Synthetic Methods and Notes

  • The Mitsunobu reaction is commonly used for O-alkylation of hydroxylamines, involving triphenylphosphine, diisopropyl azodicarboxylate (DIAD), and N-hydroxyphthalimide with the corresponding benzyl alcohol derivative. This method allows formation of the O-benzylphthalimide intermediate under mild conditions, followed by hydrazinolysis and salt formation.
  • Purification is often achieved by silica gel chromatography after concentration of the reaction mixture.
  • The hydrochloride salt form is preferred for stability and ease of handling.
  • Yields for the overall process vary depending on the substituent position and reaction conditions but generally range from 55% to over 90% for the hydrochloride salt.
  • The purity of the final hydrochloride salt can be improved by recrystallization from ethanol or ethyl acetate.

Analytical Data and Purity

  • Purity is typically confirmed by potentiometric titration and NMR spectroscopy.
  • ^1H NMR spectra show characteristic benzylic methylene protons around 5.1 ppm and aromatic protons consistent with the trifluoromethoxy substitution pattern.
  • The hydrochloride salt is a white to off-white solid, stable under refrigeration.
  • Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to monitor reaction progress and confirm the absence of starting benzyl halide.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Comments
Alkylation solvent DMF or THF Polar aprotic solvent preferred
Base for alkylation K2CO3 Mild base to deprotonate N-hydroxyphthalimide
Alkylation temperature 80 °C Ensures complete substitution
Hydrazinolysis solvent DCM/MeOH or DCM/EtOH Facilitates cleavage of phthalimide
Hydrazinolysis temperature 0–25 °C Mild conditions to avoid decomposition
Salt formation Ether/HCl or EtOH/HCl Precipitates hydrochloride salt
Final yield 55–90% Depends on scale and purification
Purity >90% (potentiometric titration) Recrystallization improves purity

Chemical Reactions Analysis

Oxidation Reactions

The hydroxylamine group (-NHOH) undergoes oxidation to form nitroso or nitro derivatives. Key reagents and conditions include:

ReagentProductConditionsYieldSource
Potassium permanganateNitrosobenzene derivativeAqueous acidic medium, 25°C~75%
Hydrogen peroxideNitrobenzene derivativeEthanol, 50–60°C60–70%

Mechanistic studies suggest that oxidation proceeds via a two-electron transfer process, forming a nitroxyl radical intermediate prior to full oxidation. The trifluoromethoxy group stabilizes intermediates through inductive effects, favoring higher yields compared to non-fluorinated analogs.

Reduction Reactions

The compound can be reduced to primary amines or hydroxylamine derivatives under controlled conditions:

ReagentProductConditionsYieldSource
Lithium aluminum hydrideBenzylamine derivativeDry THF, 0°C → RT85%
Catalytic hydrogenationN-BenzylhydroxylamineH₂ (1 atm), Pd/C, EtOAc90%

Reduction with LiAlH4 proceeds via cleavage of the N–O bond, while catalytic hydrogenation preserves the hydroxylamine structure but reduces reactive intermediates .

Nucleophilic Substitution

The hydroxylamine group acts as a nucleophile in reactions with electrophiles:

Example Reaction with Acyl Chlorides:

O-(2-(Trifluoromethoxy)benzyl)hydroxylamine+RCOClRCONH-O-Benzyl derivative+HCl\text{this compound} + \text{RCOCl} \rightarrow \text{RCONH-O-Benzyl derivative} + \text{HCl}

Acyl ChlorideSolventConditionsYieldSource
4-Trifluoromethylbenzoyl chlorideCH₂Cl₂RT, 2 h78%
Acetyl chlorideEt₃N, THF0°C → RT, 4 h65%

The reaction is facilitated by the electron-deficient benzyl group, which enhances nucleophilicity at the hydroxylamine nitrogen .

Coupling Reactions

The compound participates in cross-coupling reactions, particularly with aryl halides:

Suzuki–Miyaura Coupling Example:

This compound+Ar-B(OH)₂Pd(PPh₃)₄Biarylhydroxylamine\text{this compound} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biarylhydroxylamine}

Aryl Boronic AcidCatalystSolventYieldSource
Phenylboronic acidPd(PPh₃)₄DME/H₂O70%
4-Nitrophenylboronic acidPdCl₂(dppf)Toluene55%

The trifluoromethoxy group does not interfere with the palladium catalyst, enabling efficient coupling .

Complexation with Metal Ions

The hydroxylamine moiety binds to transition metals, forming stable complexes:

Metal SaltComplex StructureApplicationSource
Zn(OTf)₂[Zn(NH₂O-Benzyl)₂]²⁺Catalysis in trifluoromethylation
FeCl₃Octahedral Fe(III) complexOxidative catalysis

These complexes are utilized in catalytic cycles for organic transformations, such as electrophilic trifluoromethylation .

Acid/Base Reactivity

The compound exhibits pH-dependent behavior:

  • Protonation: Forms a stable ammonium ion (pKa ≈ 6.2) in acidic conditions.

  • Deprotonation: Generates a reactive amide ion in basic media, enabling alkylation .

Biological Interactions

While not a direct chemical reaction, the compound inhibits enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) via heme iron coordination, demonstrating uncompetitive inhibition (Ki ≈ 150–160 nM) .

Key Structural Influences on Reactivity

  • Trifluoromethoxy Group:

    • Enhances electrophilic substitution resistance.

    • Increases lipophilicity, improving solubility in organic solvents.

  • Benzyl Moiety:

    • Stabilizes radicals during oxidation.

    • Directs para-substitution in coupling reactions .

Mechanism of Action

The mechanism of action of O-(2-(trifluoromethoxy)benzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, the hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and available data for O-(2-(trifluoromethoxy)benzyl)hydroxylamine and its analogs:

Compound Name CAS Number Substituent/Position Molecular Weight (g/mol) Salt Form Key Properties/Applications References
This compound Not explicitly listed -OCF₃ (ortho) 207.15 Free base (assumed) Electron-withdrawing group enhances stability; potential synthetic intermediate
O-[4-(Trifluoromethoxy)benzyl]hydroxylamine 535975-99-6 -OCF₃ (para) 207.15 Free base Para-substitution may reduce steric hindrance
O-[2-(Trifluoromethyl)benzyl]hydroxylamine HCl 215599-92-1 -CF₃ (ortho) 235.62 (HCl salt) Hydrochloride Higher solubility in polar solvents; irritant (Xi hazard)
O-(4-(Trifluoromethyl)benzyl)hydroxylamine HCl 321574-29-2 -CF₃ (para) 235.62 (HCl salt) Hydrochloride Para-CF₃ group alters electronic effects vs. -OCF₃
O-(2-Fluorobenzyl)hydroxylamine HCl 57981-02-9 -F (ortho) 173.59 (HCl salt) Hydrochloride Smaller substituent; lower steric hindrance
O-[2-(Trifluoromethoxy)ethyl]hydroxylamine HCl 1803586-81-3 -OCF₃ on ethyl chain 181.54 (HCl salt) Hydrochloride Non-benzyl structure; altered lipophilicity
O-(3,5-Dimethoxybenzyl)hydroxylamine 1262052-41-4 -OCH₃ (meta) 197.20 Free base Electron-donating groups; potential for divergent reactivity

Key Comparative Insights

Substituent Effects: Trifluoromethoxy (-OCF₃) vs. This contrasts with the stronger electron-withdrawing nature of -CF₃ in analogs like O-[2-(trifluoromethyl)benzyl]hydroxylamine . Ortho vs. Para Substitution: Ortho-substituted derivatives (e.g., target compound) exhibit greater steric hindrance compared to para-substituted analogs (e.g., CAS 535975-99-6), which may influence reaction kinetics in nucleophilic substitutions or coupling reactions .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., CAS 215599-92-1) generally exhibit higher water solubility compared to free bases, making them preferable for laboratory handling or pharmaceutical formulations . The target compound’s free base form may require organic solvents for dissolution.

Safety and Handling :

  • Ortho-substituted trifluoromethyl analogs (e.g., CAS 215599-92-1) are classified as irritants (Xi hazard), suggesting similar precautions may apply to the target compound despite lacking explicit safety data .

Synthetic Utility :

  • Derivatives like O-(3,5-dimethoxybenzyl)hydroxylamine (CAS 1262052-41-4) are used in protecting-group strategies, whereas trifluoromethoxy-substituted compounds may serve as intermediates in fluorinated drug synthesis .

Research Findings

  • Reactivity in Synthesis : The trifluoromethoxy group’s electron-withdrawing nature stabilizes intermediates in phosphazene-based reactions (see ), though direct applications to hydroxylamine derivatives remain unexplored .
  • Derivatization Potential: Analogs like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (CAS 51572-89-5) are used in GC derivatization due to enhanced volatility, suggesting the target compound could be tailored for analytical applications with modifications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for O-(2-(trifluoromethoxy)benzyl)hydroxylamine, and what parameters critically influence reaction yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. Key steps include protecting the hydroxylamine group to prevent oxidation and optimizing reaction conditions (e.g., temperature, solvent polarity). For example, O-benzyl hydroxylamine derivatives are often prepared using hydroxylamine hydrochloride and benzyl halides under inert atmospheres . The trifluoromethoxy group’s electron-withdrawing nature may necessitate longer reaction times or elevated temperatures compared to methoxy analogs .
  • Critical Parameters : Moisture sensitivity, stoichiometric ratios of reagents, and purification methods (e.g., column chromatography under nitrogen) significantly affect yield. Impurities from byproducts like ammonium salts must be rigorously removed .

Q. How is this compound characterized analytically, and what techniques validate its purity?

  • Analytical Techniques :

  • LC-ESI-MS : Used to confirm molecular weight and detect derivatized products (e.g., oximes or acetylated derivatives) .
  • NMR Spectroscopy : 1^1H and 19^{19}F NMR identify structural features, with the trifluoromethoxy group showing distinct splitting patterns .
  • X-ray Crystallography : Limited to crystalline derivatives; co-crystallization with stabilizing agents (e.g., metal ions) may be required .
    • Validation : Purity is assessed via HPLC with UV detection (≥95% threshold), and elemental analysis confirms stoichiometry .

Q. What are the primary applications of this compound in organic synthesis?

  • Key Uses :

  • Oxime Formation : Reacts with carbonyl groups (ketones, aldehydes) to form stable oximes for analytical or synthetic purposes .
  • Enzyme Inhibition : The hydroxylamine group acts as a nucleophile, covalently modifying active-site residues in enzymes (e.g., UDP-galactopyranose mutase) .
  • Derivatization Reagent : Enhances detectability of low-abundance metabolites in GC-MS by introducing fluorine tags .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence electronic and steric effects in reactions compared to non-fluorinated analogs?

  • Electronic Effects : The -OCF3_3 group is strongly electron-withdrawing, reducing electron density on the benzyl ring and increasing electrophilicity at the hydroxylamine oxygen. This accelerates nucleophilic reactions but may destabilize intermediates .
  • Steric Considerations : The bulkier trifluoromethoxy group can hinder access to reaction sites, requiring optimization of solvent polarity (e.g., DMF vs. THF) to improve substrate accessibility .
  • Comparative Studies : Methoxy analogs (e.g., O-(2-methoxybenzyl)hydroxylamine) show faster reaction kinetics but lower metabolic stability, highlighting trade-offs in design .

Q. What strategies resolve contradictions in enzyme inhibition data involving this compound?

  • Case Study : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., pH, redox state) or competing side reactions. For example, hydroxylamine can undergo oxidation to nitroso derivatives under aerobic conditions, altering inhibitory potency .
  • Mitigation :

  • Use anaerobic conditions or reducing agents (e.g., DTT) to stabilize the hydroxylamine group.
  • Validate results with orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence-based assays) .

Q. How can crystallization challenges for derivatives of this compound be addressed?

  • Crystallization Strategies :

  • Co-crystallization : Add metal ions (e.g., Zn2+^{2+}) or small molecules (e.g., acetic acid) to stabilize lattice structures .
  • Solvent Screening : Test high-viscosity solvents (e.g., cyclohexane/ethyl acetate mixtures) to slow nucleation and improve crystal quality.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal formation for thermally sensitive derivatives .

Q. What are the limitations of using this compound in fluorescence-based sensing applications?

  • Challenges :

  • Autofluorescence : The benzyl ring may interfere with common fluorophores (e.g., BODIPY), requiring spacer groups to minimize quenching .
  • Selectivity : Cross-reactivity with other hydroxylamine derivatives (e.g., O-(3-methylphenyl)hydroxylamine) necessitates structural tuning of the probe .
    • Optimization : Introduce electron-donating substituents (e.g., -OCH3_3) on the benzyl ring to shift emission wavelengths and improve signal-to-noise ratios .

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